2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylthio group attached to the pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, sodium phenoxide, sodium thiophenoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4OS/c1-18-11-5-3-4-10(6-11)17-8-9-7-14-13(19-2)15-12(9)16-17/h3-8H,1-2H3 |
InChI Key |
RLNZTANFDHBRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C3C=NC(=NC3=N2)SC |
Origin of Product |
United States |
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